![molecular formula C9H15N3O2 B2478304 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol CAS No. 2201693-02-7](/img/structure/B2478304.png)
2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their substituents. For example, they can range from relatively inert to extremely sensitive in terms of their response to heat and impact .Applications De Recherche Scientifique
Anti-Infective Agents
1,2,4-Oxadiazoles: have emerged as promising anti-infective agents. Researchers have synthesized various derivatives of this scaffold, including 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol , which exhibit anti-bacterial, anti-viral, and anti-leishmanial properties . These compounds are crucial in combating infectious diseases caused by microorganisms such as bacteria, viruses, and parasites.
Mode of Action and Structure-Activity Relationship (SAR)
Understanding the mode of action of anti-infective agents is essential for drug design. 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol ’s SAR and potential targets play a pivotal role in optimizing its efficacy. Researchers explore chemical insights to design novel entities with anti-infective activity .
Tuberculosis (Mycobacterium tuberculosis) Treatment
Given the global impact of tuberculosis, novel therapeutic options are urgently needed. The scarcity of effective antibiotics has led to resistance, emphasizing the importance of new chemical entities1,2,4-Oxadiazoles , including our compound of interest, offer potential solutions .
Malaria (Plasmodium falciparum) Management
Malaria remains a major health concern, especially in tropical regions. Investigating the anti-malarial activity of 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol could provide valuable insights for drug development .
Chagas Disease (Trypanosoma cruzi) Treatment
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi , lacks effective therapies. Compounds like 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol may hold promise in combating this neglected tropical disease .
Nosocomial Infections (Staphylococcus aureus, MRSA)
Nosocomial infections, often caused by antibiotic-resistant bacteria like Staphylococcus aureus (including methicillin-resistant strains), pose a serious threat. Novel anti-infective agents, including 1,2,4-oxadiazoles, are crucial for managing such infections .
Safety and Hazards
Orientations Futures
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Mécanisme D'action
Target of Action
activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their inhibition or death.
Mode of Action
Oxadiazoles possess hydrogen bond acceptor properties , which could allow them to interact with their targets. The compound might bind to its target, altering its structure or function, and thereby inhibiting the pathogen’s ability to survive or reproduce.
Biochemical Pathways
Given its potential anti-infective activity, it may interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis, leading to their death or inhibition .
Result of Action
Given its potential anti-infective activity, it may lead to the death or inhibition of pathogens, thereby helping to clear an infection .
Propriétés
IUPAC Name |
2-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-10-9(11-14-6)5-12(2)7-3-4-8(7)13/h7-8,13H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXFRBKECSQWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2478226.png)
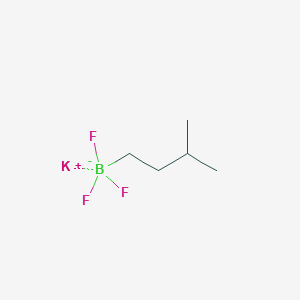
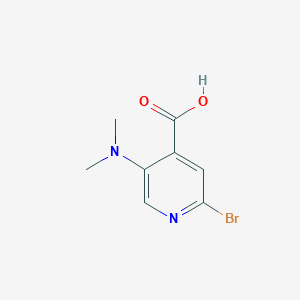
![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2478229.png)
![N-(3-Methoxyphenyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2478230.png)
![N-butyl-4-[(4-chlorobenzyl)amino]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2478232.png)
![Benzyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2478233.png)
![6-Cyclopropyl-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2478236.png)
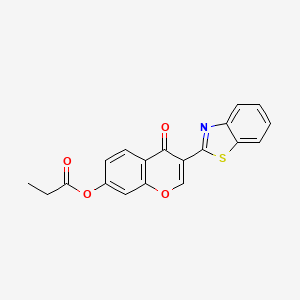
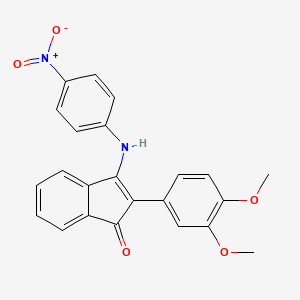
![Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2478239.png)
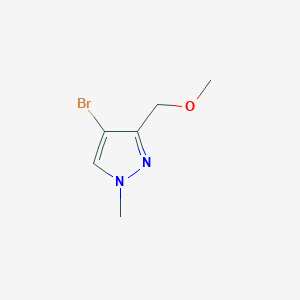
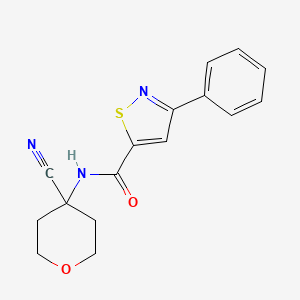
![2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane](/img/structure/B2478243.png)